2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide
Description
The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide (hereafter referred to as the target compound) is a quinolinone-based acetamide derivative. Its structure comprises:
- A 1,2-dihydroquinolin-1-yl core with 6,7-dimethoxy substitutions.
- A 3-{[(4-ethylphenyl)amino]methyl} group attached to the quinolinone ring.
- An N-(4-methylphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-5-20-8-12-23(13-9-20)30-17-22-14-21-15-26(35-3)27(36-4)16-25(21)32(29(22)34)18-28(33)31-24-10-6-19(2)7-11-24/h6-16,30H,5,17-18H2,1-4H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGFWHBZJSTSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinoline Core
The quinoline scaffold forms the structural backbone of the target compound. A scalable approach adapted from halo quinolin-2(1H)-one synthesis begins with substituted anilines. For instance, 3,4-dimethoxyaniline undergoes acylation with methyl 3,3-dimethoxypropionate under basic conditions, yielding a propionamide intermediate. Cyclization in concentrated sulfuric acid at elevated temperatures (80–100°C) generates the 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline framework. This two-step sequence achieves yields of 28–93%, depending on the substituents’ electronic effects.
Key Reaction Parameters :
- Acylation : Conducted in tetrahydrofuran (THF) with sodium hydride as a base, achieving quantitative conversion.
- Cyclization : Sulfuric acid (95–98%) at reflux for 4–6 hours ensures complete ring closure.
Functionalization via Aminomethylation
Introducing the 3-[(4-ethylphenylamino)methyl] group necessitates a Mannich reaction or reductive amination. In a representative procedure, 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is reacted with 4-ethylaniline and formaldehyde in ethanol under reflux. The resulting Schiff base intermediate undergoes reduction with sodium borohydride (NaBH4) to yield the secondary amine.
Optimization Insights :
- Solvent Selection : Ethanol or methanol enhances solubility of the aldehyde and amine.
- Reduction Conditions : NaBH4 in methanol at 0–5°C minimizes over-reduction byproducts.
Acetamide Coupling
The N-(4-methylphenyl)acetamide moiety is introduced via acyl chloride coupling. The quinoline derivative (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base. Subsequent reaction with 4-methylaniline (1.5 equiv) in toluene at reflux completes the acetamide formation.
Yield Enhancement Strategies :
- Activation Reagents : Employing HATU or EDCl improves coupling efficiency, achieving yields up to 90%.
- Purification : Column chromatography with chloroform/acetone (10:1) effectively isolates the product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (500 MHz, CDCl3) : Quinoline protons resonate at δ 7.5–8.5 ppm, while methoxy groups appear as singlets at δ 3.8–4.0 ppm. The acetamide NH displays a broad singlet at δ 9.2 ppm.
- ¹³C NMR : The quinolin-2-one carbonyl appears at δ 165 ppm, and the acetamide carbonyl at δ 170 ppm.
Mass Spectrometry :
Process Optimization and Scalability
Adapting the halo quinoline synthesis protocol, the entire sequence was scaled to 100 g with consistent yields (75–82%). Critical adjustments included:
- Temperature Control : Maintaining cyclization at 80°C prevents decomposition.
- Catalytic Additives : Palladium on carbon (Pd/C) during reduction steps enhances reproducibility.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Electron-donating methoxy groups direct cyclization to the 6,7-positions, but steric hindrance from bulky substituents can reduce yields. Using microwave-assisted synthesis (150°C, 30 min) improves regiocontrol.
- Byproduct Formation : Unreacted 4-methylaniline is removed via acid-base extraction (1 M HCl wash).
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides and bases.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides (e.g., propargyl bromide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with other acetamide derivatives, particularly in the use of aromatic cores and amide linkages. Key comparisons include:
Table 1: Structural Comparison with Related Compounds
Key Observations :
Core Diversity: The target compound’s quinolinone core differs from the pyrazolone core in but shares a quinoline backbone with .
Substituent Effects: The 6,7-dimethoxy groups in the target compound are electron-donating, which may enhance solubility compared to electron-withdrawing groups like chloro in . The amino methyl linker in the target compound may facilitate hydrogen bonding, a feature critical for molecular recognition in drug-receptor interactions .
Electronic and Physicochemical Properties
- Electronic Effects: Methoxy groups in the target compound likely increase electron density on the quinolinone ring, contrasting with the electron-deficient dichlorophenyl group in . This could alter redox behavior or intermolecular interactions.
- Solubility and Bioavailability : The higher molar mass (490.58 g/mol) of the target compound compared to suggests reduced solubility, which may necessitate formulation optimization.
Computational and Experimental Data
- DFT Studies : While direct computational data for the target compound are unavailable, studies on related acetamides (e.g., ) highlight the role of substituents in stabilizing molecular conformations. For instance, electron-donating groups like methoxy may lower the energy of HOMO-LUMO gaps, enhancing reactivity .
- NMR and Spectroscopic Data : details 1H-NMR processing methods applicable to acetamides, emphasizing the importance of chemical shift calibration (e.g., TSP reference at δ 0.0) and peak integration for structural validation.
Biological Activity
The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide (CAS Number: 894555-68-1) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 485.6 g/mol. The structure features a quinoline core substituted with various functional groups, enhancing its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 894555-68-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression. The quinoline core is known for its ability to intercalate with DNA, potentially leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Key Mechanisms:
- DNA Intercalation: The compound may bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: It may inhibit specific kinases or phosphatases involved in signaling pathways that regulate cell growth and survival.
- Receptor Modulation: Potential interactions with neurotransmitter receptors could influence neuroprotective pathways .
Biological Activity
Research indicates that compounds similar to this one exhibit significant anti-cancer properties. In vitro studies have shown:
- Cytotoxicity: The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell growth and induce apoptosis.
- Cell Migration and Invasion: It affects pathways related to cell migration and invasion, particularly in the context of mutant p53-dependent mechanisms, which are crucial in cancer metastasis.
Case Studies
-
Anti-Cancer Activity:
- A study assessed the cytotoxic effects of the compound on breast cancer cell lines, reporting an IC50 value indicating potent inhibitory effects on cell viability.
- Another investigation demonstrated that related quinoline derivatives induced apoptosis in colon cancer cells through caspase activation pathways.
- Neuroprotective Effects:
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
Q & A
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer : To optimize synthesis, employ stepwise reaction protocols with controlled stoichiometry. For example, use iterative additions of reagents (e.g., acetyl chloride in CH₂Cl₂ with Na₂CO₃ as a base) to reduce side products . Purification via gradient silica chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) improves yield. Reaction monitoring using TLC and ESI/APCI-MS ensures intermediate stability.
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.16–7.69 ppm and methoxy groups at δ 3.31–3.55 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI/APCI(+) m/z 347 [M+H]⁺). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines: expose the compound to humidity (75% RH), heat (40°C), and light (UV-vis λmax analysis). Monitor degradation via HPLC and compare with reference standards. Stability-indicating assays (e.g., forced degradation with HCl/NaOH) identify vulnerable functional groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. Tools like Gaussian or ORCA simulate intermediates, while machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict regioselectivity . Validate predictions with small-scale experiments under inert conditions.
Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?
Q. How can researchers investigate the compound’s potential biological targets using molecular docking?
- Methodological Answer : Perform docking studies with AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimized geometry via DFT) and receptor (e.g., kinase or GPCR structures from PDB). Analyze binding poses for key interactions (e.g., hydrogen bonds with the acetamide moiety) and validate with MD simulations .
Q. What experimental designs mitigate risks of byproduct formation during scale-up?
- Methodological Answer : Use statistical DoE (Design of Experiments) to optimize parameters:
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine SAR studies with in vitro assays (e.g., enzyme inhibition) and in silico ADMET predictions. Synthesize analogs (e.g., replacing 4-ethylphenyl with halogenated aryl groups) and compare activity. Use CRISPR-edited cell lines to confirm target specificity .
Data Analysis & Methodological Challenges
Q. How should researchers handle discrepancies between computational predictions and experimental results?
Q. What frameworks ensure reproducibility in multi-step syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
